Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- is a derivative of imidazo[1,5-a]pyridine, a significant structural component in various agrochemicals and pharmaceuticals . This compound is known for its unique chemical structure and versatility, making it valuable in multiple research areas, including materials science and the pharmaceutical field .
Preparation Methods
The synthesis of imidazo[1,5-a]pyridine derivatives involves several methodologies. One common method is cyclocondensation, where starting materials undergo a series of reactions to form the imidazo[1,5-a]pyridine core . Another approach is cycloaddition, which involves the addition of multiple reactants to form the desired heterocyclic structure . Oxidative cyclization and transannulation reactions are also employed to synthesize these compounds . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Imidazo[1,5-a]pyridine derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for synthesizing more complex molecules . In biology and medicine, these compounds exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . They are also used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging . The versatility and unique properties of these compounds make them valuable in various industrial applications as well .
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives are compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines . While all these compounds share a common imidazo-pyridine core, they differ in their substitution patterns and chemical properties . Imidazo[1,5-a]pyridine derivatives are unique due to their specific structural features and the wide range of applications they offer . Similar compounds include imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine, which also exhibit significant biological and chemical activities .
Biological Activity
Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its imidazo[1,5-a]pyridine core structure with a bromine substituent at the 1-position and a tert-butyl group at the 3-position. Its molecular formula is C11H13BrN2 with a molecular weight of 253.14 g/mol . The unique structure contributes to its potential interactions with various biological targets.
Biological Activities
Imidazo[1,5-a]pyridine derivatives are known for their extensive pharmacological properties. Key biological activities associated with this class of compounds include:
- Anticancer Activity : Several studies have indicated that imidazo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion .
- Antimicrobial Properties : Compounds within this class have demonstrated significant antibacterial and antifungal activities. They were tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of these compounds, with some derivatives exhibiting significant activity in carrageenan-induced edema models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,5-a]pyridine derivatives. The presence of specific substituents significantly influences their biological activity. For example:
Compound | Substituent | Biological Activity |
---|---|---|
1-Bromo-3-(1,1-dimethylethyl)-imidazo[1,5-a]pyridine | Bromine at position 1 | Inhibits IDO activity |
2-Aminoimidazo[1,5-a]pyridine | Amino group | Neuroprotective effects |
Imidazo[4,5-b]pyridine | Fused bicyclic structure | Antiviral activity |
This table illustrates how variations in substituents can lead to different biological outcomes.
Study on Anticancer Activity
A recent study evaluated the antiproliferative effects of various imidazo[1,5-a]pyridine derivatives on human cancer cell lines. Notably:
- Compound A : Showed IC50 values of 0.7 μM against colon carcinoma cells.
- Compound B : Exhibited moderate activity against lung carcinoma cells with an IC50 of 2.5 μM.
These findings suggest that modifications to the imidazo core can enhance anticancer properties .
Antimicrobial Screening
In another investigation, several imidazo[1,5-a]pyridine derivatives were screened for antimicrobial activity:
- Against Gram-positive bacteria : Compounds demonstrated higher efficacy than standard antibiotics like penicillin.
- Against fungal strains : Notable antifungal activity was recorded against Aspergillus niger and Penicillium chrysogenum.
The results underscore the potential of these compounds as alternatives in treating resistant infections .
Properties
CAS No. |
610279-78-2 |
---|---|
Molecular Formula |
C11H13BrN2 |
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-bromo-3-tert-butylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)10-13-9(12)8-6-4-5-7-14(8)10/h4-7H,1-3H3 |
InChI Key |
LSMBLISEDKSGLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.